3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Overview
Description
3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a pyrrolidine-2,5-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole moiety, which can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes . The piperidine ring can be introduced through nucleophilic substitution reactions, while the pyrrolidine-2,5-dione structure is often formed via cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Halogenation and other substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety can yield N-oxides, while reduction can produce amines .
Scientific Research Applications
3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing a benzimidazole ring.
Omeprazole: An antiulcer drug with a benzimidazole structure.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is unique due to its combination of a benzimidazole moiety with a piperidine and pyrrolidine-2,5-dione structure. This unique combination may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O2/c24-23(25,26)15-5-7-16(8-6-15)30-20(31)13-19(22(30)32)29-11-9-14(10-12-29)21-27-17-3-1-2-4-18(17)28-21/h1-8,14,19H,9-13H2,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAVQXHGWHDQAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C4CC(=O)N(C4=O)C5=CC=C(C=C5)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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